molecular formula C25H22N2O5S B3629728 4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B3629728
M. Wt: 462.5 g/mol
InChI Key: VHUDNWMTBWGTQP-UHFFFAOYSA-N
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Description

4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a combination of sulfonyl, benzyl, and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 5-phenyl-1,3,4-oxadiazole can be prepared by reacting phenylhydrazine with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

  • Esterification: : The final step involves the esterification of the oxadiazole derivative with the sulfonylated benzyl alcohol. This can be done using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, which can be further oxidized to sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzyl or phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

The compound’s structural features suggest potential biological activity. Oxadiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . Research into this compound could reveal similar activities, making it a candidate for drug development.

Industry

In materials science, the compound could be used in the development of new polymers or as a component in organic electronic devices due to its conjugated system and potential for electron transport.

Mechanism of Action

The exact mechanism of action for 4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which could be crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(isopropylsulfonyl)benzyl benzoate: Lacks the oxadiazole ring, potentially reducing its biological activity.

    4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: Lacks the sulfonylbenzyl group, which might affect its solubility and reactivity.

    4-(methylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: Similar structure but with a methyl group instead of isopropyl, which could influence its steric and electronic properties.

Uniqueness

The combination of the isopropylsulfonyl group and the oxadiazole ring in 4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate provides a unique set of properties, including potential biological activity and versatility in chemical synthesis. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

(4-propan-2-ylsulfonylphenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17(2)33(29,30)22-14-8-18(9-15-22)16-31-25(28)21-12-10-20(11-13-21)24-27-26-23(32-24)19-6-4-3-5-7-19/h3-15,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUDNWMTBWGTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

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